

Applications of 4-Cyclopropylphenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: 4-Cyclopropylphenylboronic acid

Cat. No.: B104548

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Introduction

4-Cyclopropylphenylboronic acid is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with potential therapeutic applications. The incorporation of the cyclopropylphenyl moiety into drug candidates can significantly influence their pharmacological properties, including potency, selectivity, and metabolic stability. The cyclopropyl group, a small, strained ring system, is known to act as a bioisostere for other chemical groups, offering unique conformational constraints and electronic properties that can enhance binding to biological targets. This document provides an overview of the applications of **4-cyclopropylphenylboronic acid** in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors. Detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions are also presented.

Key Applications in Drug Discovery

The primary application of **4-cyclopropylphenylboronic acid** in medicinal chemistry is as a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^{[1][2]} This versatile reaction allows for the formation of carbon-carbon bonds between the 4-cyclopropylphenyl motif and various aryl or heteroaryl halides, providing a straightforward method to introduce this valuable fragment into a diverse range of molecular scaffolds.^[1]

Synthesis of Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 4-cyclopropylphenyl group has been identified as a key structural feature in a number of potent and selective kinase inhibitors.

One notable example is the use of **4-cyclopropylphenylboronic acid** in the synthesis of a series of potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in certain types of non-small cell lung cancer.^[3] The cyclopropyl group in these inhibitors is crucial for achieving high potency and selectivity.

Data Presentation

The following table summarizes the quantitative data for a representative ALK inhibitor synthesized using **4-cyclopropylphenylboronic acid**.

Compound ID	Target Kinase	IC50 (nM)	Cell-based Assay IC50 (μM)	Reference
1	ALK	80	>1.0	^[3]
Crizotinib	ALK	1.8	0.037	^[3]

Experimental Protocols

The following section provides a detailed protocol for a typical Suzuki-Miyaura cross-coupling reaction involving **4-cyclopropylphenylboronic acid**. This protocol is based on established methodologies for the synthesis of kinase inhibitors.^{[1][4]}

General Protocol for Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a biaryl compound by coupling **4-cyclopropylphenylboronic acid** with an aryl halide.

Materials:

- **4-Cyclopropylphenylboronic acid**

- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
- Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
- Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), **4-cyclopropylphenylboronic acid** (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.
- **Solvent and Catalyst Addition:** Add the degassed solvent to the flask, followed by the palladium catalyst (typically 1-5 mol%).
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS, usually 2-24 hours).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

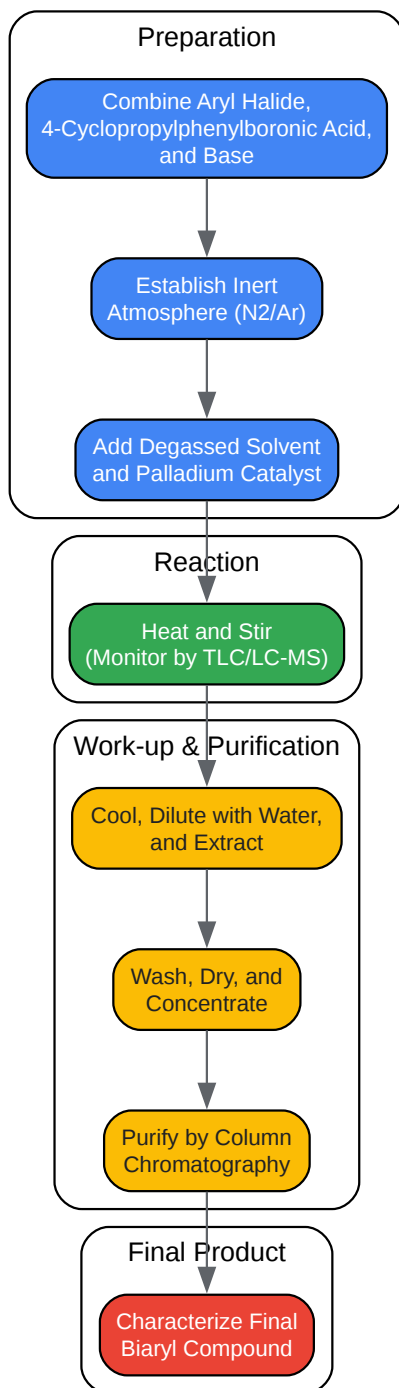
Example from the literature:

A specific example involves the coupling of a substituted pyrazole with a boronic acid pinacol ester to synthesize a kinase inhibitor. A mixture of the pyrazole derivative, the corresponding boronic acid pinacol ester, a palladium catalyst, and a base in a suitable solvent is heated to afford the desired product.^[5]

Mandatory Visualizations

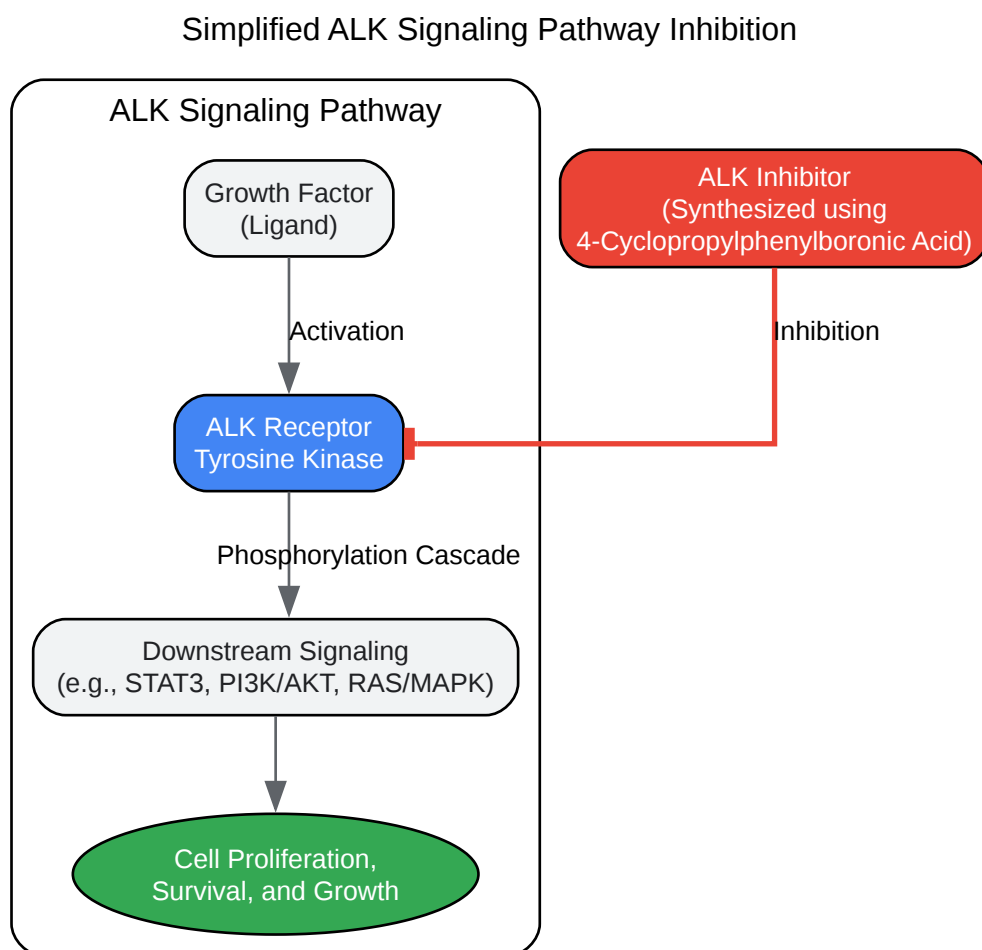
Experimental Workflow for Suzuki-Miyaura Coupling

Experimental Workflow for Suzuki-Miyaura Coupling

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Caption: Workflow for Suzuki-Miyaura Coupling.

Signaling Pathway Inhibition by a Synthesized Kinase Inhibitor



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Caption: Inhibition of ALK Signaling Pathway.

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